(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound “(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane” is a bicyclic sulfonamide derivative featuring a rigid 8-azabicyclo[3.2.1]octane core. Its stereochemistry at positions 1 and 5 (1R,5S) is critical for conformational stability, which often influences receptor binding in medicinal chemistry applications.
Properties
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,9-12,16-18H,7-8,13-14H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVMOKOMXEIAU-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a bicyclic core with pyrazole and styryl groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the pyrazole class, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed Minimum Inhibitory Concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against Gram-positive bacteria and 3.30 to 6.27 μg/mL against Gram-negative bacteria .
| Compound Type | MIC (μg/mL) (Gram-positive) | MIC (μg/mL) (Gram-negative) |
|---|---|---|
| Styrylpyrazoles | 3.55 - 6.56 | 3.30 - 6.27 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using DPPH assay methods, revealing an IC50 value between 45.17 and 217.22 μg/mL . The presence of specific substituents on the pyrazole ring enhances its ability to scavenge free radicals, indicating a promising avenue for further therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions, as evidenced by studies on similar compounds . These interactions are crucial for the binding affinity and selectivity towards microbial targets.
Study on Antimicrobial Efficacy
In a clinical study involving various pyrazole derivatives, it was found that those with specific electronic properties exhibited enhanced activity against resistant strains of Staphylococcus aureus and Salmonella typhi. The study highlighted that the structural modifications in the pyrazole ring significantly influenced the antimicrobial efficacy .
Antioxidant Capacity Evaluation
A comparative analysis of antioxidant activities among different pyrazole derivatives showed that those with additional hydroxyl groups demonstrated superior activity in scavenging free radicals compared to their counterparts lacking such substituents . This finding suggests that structural optimization could lead to more potent antioxidant agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
Sulfonamide vs. Triflate/Sulfanyl Groups :
- The target compound’s (E)-styryl sulfonyl group provides a balance of lipophilicity and electronic effects, unlike the reactive triflate () or metal-binding sulfanyl (). Sulfonamides are generally stable and versatile in drug design .
Pyrazole vs. Triazole/Phenoxy Substituents: Pyrazole (target compound) and triazole () both enable hydrogen bonding, but triazoles often confer greater metabolic stability. Phenoxy groups () increase hydrophobicity, which may limit CNS uptake .
Bicyclic Core Modifications :
- The 3-oxa-dione variant () introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound. Free amines () or salts () alter ionization states, affecting solubility and target engagement .
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound is shared with analogs in and , suggesting a conserved pharmacophoric requirement for activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
